![molecular formula C20H14N2O3 B5585294 3-(2-furyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide](/img/structure/B5585294.png)
3-(2-furyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of furan and benzoxazole acrylamide derivatives involves several key steps, including condensation reactions and modifications of the core structure to introduce different substituents. Studies like those by Dyachenko et al. (2008) on the synthesis of N(3)-aryl-N(5)-phenyl-6-amino-4-aryl(2-furyl)-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides, demonstrate the complex synthetic routes employed to obtain these compounds. These processes often involve the interaction of cyanoacrylamides with amines or other nucleophiles under specific conditions to achieve the desired structural features (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives, including those with furan and benzoxazole rings, has been elucidated through various spectroscopic methods. For instance, Barım and Akman (2019) conducted a detailed study on the structural, vibrational, nuclear magnetic resonance, and electronic properties of N-(2-acetylbenzofuran-3-yl)acrylamide monomer, using quantum chemical calculations to compare with experimental data. These studies reveal the intricate details of the molecular geometry, electron distribution, and potential reactivity sites within the molecules (Barım & Akman, 2019).
Chemical Reactions and Properties
The chemical reactions involving furan and benzoxazole acrylamide derivatives are diverse, encompassing addition reactions, polymerization, and formation of complex structures. Pevzner (2016) explored the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates and their reaction with nitromethane, showcasing the regioselective addition reactions that are possible with these compounds. Such studies highlight the reactivity and versatility of acrylamide derivatives in chemical synthesis (Pevzner, 2016).
Physical Properties Analysis
The physical properties of furan and benzoxazole acrylamide derivatives, such as solubility, crystal form, and melting points, are crucial for their application in various domains. Kiryu and Iguchi (1967) detailed the polymorphism of a related compound, indicating the significance of crystalline form on the physical properties and stability of these molecules. Understanding these physical characteristics is essential for designing compounds with desirable pharmacokinetic and physicochemical properties (Kiryu & Iguchi, 1967).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are central to the utility of furan and benzoxazole acrylamide derivatives. Studies on their anti-bacterial, anti-fungal, and antitumor activities, as conducted by Patel and Panchal (2012), provide insight into the potential therapeutic applications of these compounds. Such investigations are vital for developing new drugs and materials with specific biological or chemical functionalities (Patel & Panchal, 2012).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(11-9-16-7-4-12-24-16)21-15-8-10-18-17(13-15)22-20(25-18)14-5-2-1-3-6-14/h1-13H,(H,21,23)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQCPXWXQETCT-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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